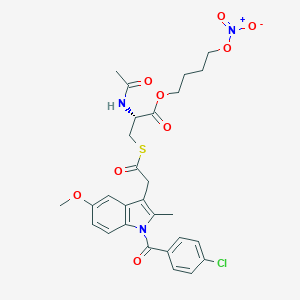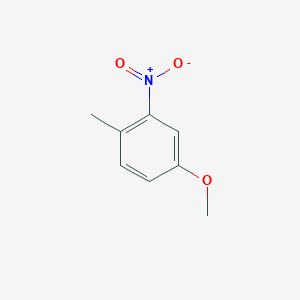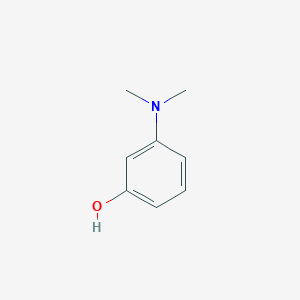
NO-吲哚美辛
描述
NO-Indomethacin is a hybrid molecule of indomethacin and a nitric oxide (NO) donor . This design combines the anti-inflammatory and Cox -1 and -2 inhibitory properties of indomethacin with the gastrointestinal protective effects of NO . It retains its anti-inflammatory and analgesic activity but has reduced gastrointestinal and kidney toxicity compared to indomethacin alone .
Molecular Structure Analysis
NO-Indomethacin has a molecular weight of 620.07 and a molecular formula of C28H30ClN3O9S . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods .
Chemical Reactions Analysis
NO-Indomethacin, like other NSAIDs, works by inhibiting the cyclooxygenase (COX) enzyme, reducing the synthesis of prostaglandins and thromboxanes . This results in its anti-inflammatory and analgesic effects .
科学研究应用
Anti-Inflammatory Applications
NO-Indomethacin, as a derivative of indomethacin, retains the potent anti-inflammatory properties of its parent compound. It is used to reduce inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . The addition of nitric oxide (NO) donating groups enhances its gastrointestinal safety profile, making it a valuable therapeutic option for long-term inflammatory disease management .
Analgesic Effects
The drug exhibits significant analgesic effects, making it effective in the management of moderate to severe pain associated with various musculoskeletal conditions . This includes its use in acute painful shoulder (bursitis and/or tendinitis) and acute gouty arthritis.
Patent Ductus Arteriosus in Premature Infants
NO-Indomethacin is used in neonatology to induce the closure of a hemodynamically significant patent ductus arteriosus in premature infants. This application takes advantage of the drug’s ability to inhibit prostaglandin synthesis, which is crucial in maintaining the ductus arteriosus in a patent state .
Ophthalmic Applications
The drug has been studied for its efficacy in reducing ocular inflammation post-cataract surgery. Its ability to modulate inflammation and pain makes it a candidate for managing postoperative complications in ophthalmic procedures .
Antipyretic Properties
NO-Indomethacin has been used to manage fever, particularly when it’s associated with inflammatory diseases. Its antipyretic action is attributed to the inhibition of prostaglandin synthesis within the hypothalamus, which is responsible for temperature regulation .
Cardiovascular Safety
Recent studies have investigated the cardiovascular safety of NSAIDs, including NO-Indomethacin. Understanding its impact on heart failure risk is crucial for its safe application in patients with cardiovascular concerns .
Pharmacokinetic Research
Physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models have been developed for NO-Indomethacin to understand its disposition during pregnancy and other physiological changes. This research aids in optimizing dosing regimens for different patient populations .
Drug Development and Analytical Methods
NO-Indomethacin is highlighted in drug development for its robust anti-inflammatory and analgesic properties. Analytical methods such as high-performance liquid chromatography are used to ensure product quality and safety in pharmaceutical applications .
作用机制
Target of Action
NO-Indomethacin, like other nonsteroidal anti-inflammatory drugs (NSAIDs), primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation, pain, and fever .
Mode of Action
NO-Indomethacin inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever. Additionally, the nitric oxide (NO) donating moiety of NO-Indomethacin may modulate several critical cellular signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by NO-Indomethacin is the arachidonic acid pathway . By inhibiting COX enzymes, NO-Indomethacin reduces the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation, pain, and fever. The NO moiety of NO-Indomethacin may also affect other cellular signaling pathways .
Pharmacokinetics
Following oral administration, the absorption of indomethacin, the parent compound of NO-Indomethacin, is rapid and complete . Peak plasma concentrations are achieved within 1 to 2 hours . The ingestion of food can reduce and delay peak concentrations without reducing the amount absorbed . Indomethacin is primarily bound to albumin in plasma and is distributed into the synovial fluid . It is metabolized to various compounds, none of which have anti-inflammatory activity . About 60% of an oral dose is excreted in the urine, predominantly in glucuronidated form, while about 40% is excreted in the feces after biliary secretion .
Result of Action
The inhibition of COX enzymes by NO-Indomethacin leads to a reduction in the production of prostaglandins, resulting in decreased inflammation, pain, and fever . Additionally, the NO moiety of NO-Indomethacin may induce a state of oxidative stress , and modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways .
Action Environment
The action of NO-Indomethacin can be influenced by various environmental factors. For instance, the ingestion of food can reduce and delay peak plasma concentrations of indomethacin . Certain drugs, such as probenecid, can increase plasma concentrations of indomethacin, enhancing pain relief without increasing the incidence of side effects .
安全和危害
属性
IUPAC Name |
4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431392 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301838-28-8 | |
| Record name | NO-Indomethacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)


![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)





